2-Chloro-5-(trifluoromethyl)-DL-phenylalanine
Description
2-Chloro-5-(trifluoromethyl)-DL-phenylalanine (CAS: 64134-20-9) is a fluorinated phenylalanine derivative with the molecular formula C₁₀H₉ClF₃NO₂ and a molecular weight of 267.63 g/mol . Its structure features a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring, attached to a DL-phenylalanine backbone. Key identifiers include:
The compound is a solid at room temperature and is primarily used in laboratory research, with commercial availability in gram-scale quantities (e.g., 1g for €143.00) . Its synthesis and applications are linked to medicinal chemistry, particularly in studying enzyme inhibition and receptor interactions due to its halogenated and fluorinated substituents .
Properties
IUPAC Name |
2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZHJIFNKMMHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The molecular structure of 2-chloro-5-(trifluoromethyl)-DL-phenylalanine necessitates disconnection into two primary components: (1) the α-amino acid backbone and (2) the 2-chloro-5-(trifluoromethyl)benzyl substituent. Two dominant strategies emerge from literature:
Benzyl Bromide Alkylation of Glycine Schiff Bases
Inspired by phase-transfer-catalyzed asymmetric alkylation methodologies, this approach involves the use of a pre-functionalized 2-chloro-5-(trifluoromethyl)benzyl bromide to alkylate a glycine Schiff base. The racemic DL-form is obtained by omitting chiral catalysts or employing non-stereoselective conditions.
Key Steps :
- Synthesis of 2-chloro-5-(trifluoromethyl)benzyl bromide.
- Alkylation of N-(diphenylmethylene)glycine tert-butyl ester under basic conditions.
- Acidic hydrolysis to yield the free amino acid.
Directed Functionalization of Phenylalanine Derivatives
Alternative routes modify pre-formed phenylalanine via electrophilic substitution or cross-coupling reactions. However, the presence of amino and carboxyl groups necessitates protective strategies (e.g., Boc for -NH2, tert-butyl esters for -COOH).
Synthetic Methodologies and Experimental Protocols
Phase-Transfer-Catalyzed Alkylation Route
Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Bromide
Procedure :
- Chlorination of 3-(Trifluoromethyl)toluene :
Vapor-phase chlorination at 350–400°C with Cl2 (3 mol eq) yields 2-chloro-5-(trifluoromethyl)toluene. - Bromination :
Radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl4 affords the benzyl bromide.
Challenges :
- Regioselectivity in chlorination (CF3 directs meta, requiring high temperatures for ortho substitution).
- Purification via fractional distillation or column chromatography.
Alkylation and Deprotection
Reaction Conditions :
- Schiff base: N-(diphenylmethylene)glycine tert-butyl ester.
- Base: 50% aqueous KOH.
- Solvent: Toluene/CHCl3 (1:1).
- Catalyst: None (racemic) or pseudoenantiomeric cinchona catalysts for enantiopure forms.
Typical Yield : 85–90% alkylated product.
Deprotection :
- Hydrolysis with 6M HCl removes the Schiff base.
- tert-Butyl ester cleavage with TFA yields the free carboxylic acid.
Cross-Coupling Approaches
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Phase-Transfer Alkylation | 85–90 | ≥95 | Scalable, high regioselectivity | Requires hazardous Cl2 gas |
| Negishi Cross-Coupling | 60–65 | 90 | Modular CF3 introduction | Multi-step protection/deprotection |
| Electrophilic Substitution | 50–55 | 85 | Simple reagents | Poor regiocontrol |
Physicochemical Characterization
Data from experimental and predicted analyses:
- Molecular Formula : C10H9ClF3NO2
- Molecular Weight : 267.63 g/mol
- Boiling Point : 329.5±42.0°C (Predicted)
- Density : 1.463±0.06 g/cm³
- pKa : 2.11±0.15 (Carboxylic acid), 9.18±0.15 (Amino group)
Industrial and Laboratory-Scale Production
Key Suppliers :
- Labter Pharmatech (Beijing) Co., Ltd.
- Changzhou Hopschain Chemical Co., Ltd.
Production Protocols :
- Multi-kilogram batches utilize phase-transfer alkylation due to scalability.
- Chromatography-free purification via crystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The chlorine atom may also participate in hydrogen bonding and other interactions with target proteins .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Chlorine (Cl) and Trifluoromethyl (CF₃): Both are strong electron-withdrawing groups (EWGs), enhancing electrophilicity and binding affinity to enzymes or receptors. The CF₃ group’s steric bulk may hinder interactions in certain biological systems compared to smaller substituents like NO₂ .
- Trifluoromethoxy (OCF₃) : Combines EW effects with increased steric hindrance, but its metabolic lability (due to the oxygen atom) limits applications compared to CF₃ .
Commercial and Research Relevance
- Availability : this compound is commercially available (e.g., Apollo Scientific), whereas analogues like 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine are discontinued .
- Synthetic Utility : The compound’s stability under long-term storage (as a solid) makes it preferable for iterative medicinal chemistry workflows compared to nitro-substituted derivatives .
Biological Activity
2-Chloro-5-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chloro group and a trifluoromethyl group attached to the phenylalanine backbone. This compound has garnered attention due to its unique structural properties, which influence its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C₁₀H₉ClF₃NO₂
- Molecular Weight : 267.632 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.
Research indicates that this compound interacts with various biological targets, particularly neurotransmitter systems. It has been shown to modulate amino acid transporters, which are crucial for neurotransmitter synthesis and metabolism. The compound's ability to affect these pathways positions it as a candidate for therapeutic applications in neurological disorders.
Biological Activity
The biological activity of this compound has been investigated through various studies:
- Neurotransmitter Modulation : The compound has demonstrated significant effects on neurotransmitter systems, particularly in relation to glutamate and other amino acids. This modulation can influence neuronal signaling and may have implications for treating conditions such as epilepsy and depression.
- Enzymatic Inhibition : Studies have explored its potential as an inhibitor in enzymatic pathways, particularly those involving branched-chain amino acid transaminases (BCATs). These enzymes play a key role in amino acid metabolism and are implicated in various cancer types .
- Pharmacological Applications : The compound's structural properties suggest it may serve as a scaffold for developing new pharmacological agents aimed at treating neurological disorders or metabolic diseases.
Study 1: Neurotransmitter Interaction
A study focused on the impact of this compound on glutamate transporters showed that the compound could enhance glutamate uptake in neuronal cultures, suggesting a potential role in modulating excitatory neurotransmission. The results indicated increased synaptic plasticity, which is crucial for learning and memory processes.
Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its inhibitory effects on BCAT enzymes. The results indicated that it could significantly reduce enzyme activity, thus affecting branched-chain amino acid metabolism. This inhibition was quantified using IC50 values, demonstrating its potency as an enzyme inhibitor .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClF₃NO₂ |
| Molecular Weight | 267.632 g/mol |
| Biological Activity | Modulation of neurotransmitter systems; Enzymatic inhibition |
| Key Targets | Amino acid transporters; BCAT enzymes |
| Potential Applications | Neurological disorders; Cancer therapies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
